molecular formula C5H10Cl2NO2P B3334171 2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide CAS No. 40722-73-4

2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide

Cat. No.: B3334171
CAS No.: 40722-73-4
M. Wt: 218.02 g/mol
InChI Key: SBMJSKYKTAAHAB-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide is a phosphorus-containing heterocyclic compound It is a derivative of oxazaphosphorine, characterized by the presence of a phosphorus atom within a six-membered ring structure

Scientific Research Applications

2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide typically involves the reaction of phosphorus trichloride with ethylene glycol in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures (around 5°C) to produce 2-chloro-1,3,2-dioxaphospholane, which is then oxidized to form the desired compound . Another method involves the use of chloroacetyl chloride and ethyleneimine under basic conditions to form the oxazaphosphorine ring .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound. The reaction intermediates are carefully monitored, and purification steps such as distillation and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert it into different phosphorus-containing compounds.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazaphosphorine derivatives, which can have different functional groups attached to the phosphorus atom, enhancing their chemical and biological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable DNA cross-links and its relatively straightforward synthesis make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-chloro-3-(2-chloroethyl)-1,3,2λ5-oxazaphosphinane 2-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2NO2P/c6-2-4-8-3-1-5-10-11(8,7)9/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMJSKYKTAAHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(P(=O)(OC1)Cl)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2NO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201147695
Record name 2-Chloro-3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40722-73-4
Record name 2H-1,3,2-Oxazaphosphorine, 2-chloro-3-(2-chloroethyl)tetrahydro-, 2-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40722-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.067
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-(CHLOROETHYL)-2-CHLOROOXAAZAPHOSPHORINANE 2-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z8T5UH9TL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide
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2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide
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2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide
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